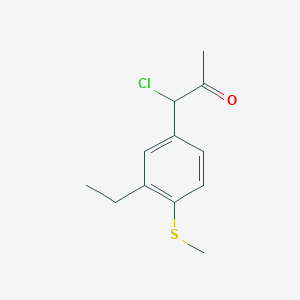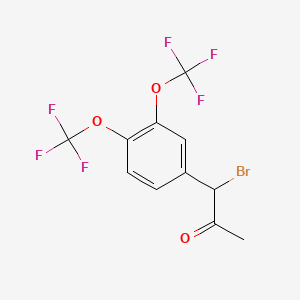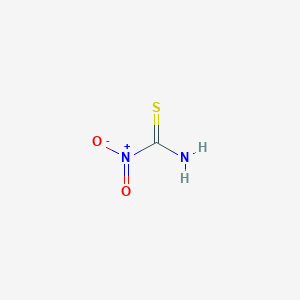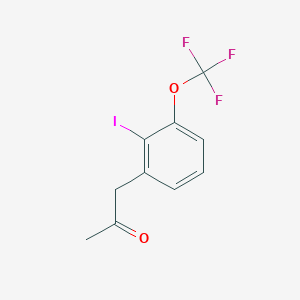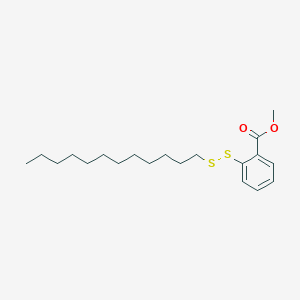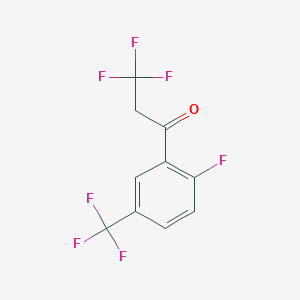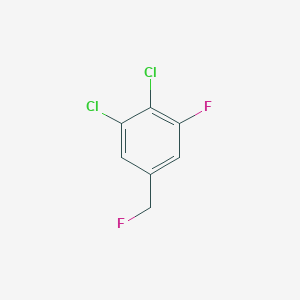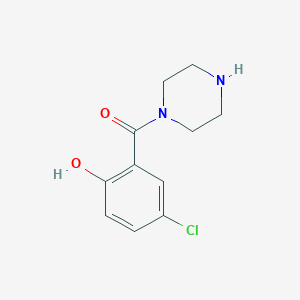
4-(5-Chlorosalicyloyl)Piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone is a chemical compound with the molecular formula C11H13ClN2O2This compound features a chlorinated phenyl group, a hydroxyl group, and a piperazine moiety, making it a versatile molecule for different chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of (5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .
化学反应分析
Types of Reactions
(5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxybenzoic acid or 5-chloro-2-hydroxyacetophenone.
Reduction: Formation of 5-chloro-2-hydroxyphenylmethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
作用机制
The mechanism of action of (5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, the compound can modulate the levels of endocannabinoids, which play a role in various physiological processes, including pain sensation, inflammation, and cancer progression .
相似化合物的比较
Similar Compounds
(5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone: Known for its potential as a MAGL inhibitor.
(4-(2-methoxyphenyl)piperazin-1-yl)methanone: Studied for its affinity for alpha1-adrenergic receptors.
(4-(4-bromophenyl)piperazin-1-yl)methanone: Investigated for its antiviral and anticancer properties
Uniqueness
(5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone stands out due to its specific interaction with MAGL and its potential therapeutic applications in modulating endocannabinoid levels. This unique mechanism of action differentiates it from other similar compounds that may target different receptors or enzymes .
属性
分子式 |
C11H13ClN2O2 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC 名称 |
(5-chloro-2-hydroxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-1-2-10(15)9(7-8)11(16)14-5-3-13-4-6-14/h1-2,7,13,15H,3-6H2 |
InChI 键 |
RVOWFLKZLRAMPS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




